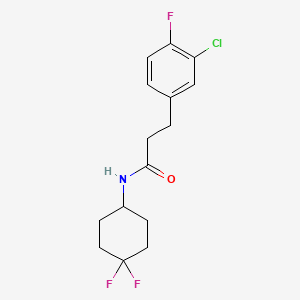

3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide

Description

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClF3NO/c16-12-9-10(1-3-13(12)17)2-4-14(21)20-11-5-7-15(18,19)8-6-11/h1,3,9,11H,2,4-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFZHHDVAPFYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

Halogenation: The starting material, a phenyl ring, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions.

Amidation: The halogenated phenyl ring is then reacted with a difluorocyclohexylamine to form the amide bond.

Coupling Reaction: The final step involves coupling the intermediate with a propanoic acid derivative to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s halogen atoms can enhance its binding affinity and selectivity for these targets, leading to its observed effects.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)propanamide (Propanil)

- Structure : Propanamide backbone with a 3,4-dichlorophenyl group.

- Molecular Weight: 218.08 g/mol (C₉H₉Cl₂NO).

- Use : Herbicide targeting acetyl-CoA carboxylase in weeds .

- Comparison : Replacing chlorine with fluorine at the 4-position (as in the target compound) may alter electron-withdrawing effects and biodegradability. Fluorine’s smaller atomic radius could improve binding to hydrophobic enzyme pockets.

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS 131605-66-8)

- Structure : Similar to the target compound but lacks the difluorocyclohexyl group, instead having a second chlorine on the phenyl ring.

- Molecular Weight: 236.07 g/mol (C₉H₈Cl₂FNO).

Propanamides with Cyclohexyl Substituents

3-Cyclohexyl-N-(4-fluorophenyl)propanamide

- Structure : Cyclohexyl group attached to the amide nitrogen and a 4-fluorophenyl group at the propanamide’s 3-position.

- Molecular Weight: 278.35 g/mol (C₁₅H₁₉FNO).

- Comparison: The non-fluorinated cyclohexyl group may result in lower metabolic stability compared to the 4,4-difluorocyclohexyl group in the target compound. Fluorination at the cyclohexyl ring (as in the target) enhances electronegativity and resistance to oxidative degradation .

MR-39 ((S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide)

- Structure : Complex propanamide with a 3-chloro-4-fluorophenyl group, cyclopropane, and ureido moieties.

- Bioactivity : FPR2 agonist with anti-inflammatory properties .

- Comparison: The target compound’s simpler structure lacks the ureido and cyanophenyl groups, which are critical for MR-39’s receptor binding.

Crystalline Forms and Fluorination Effects

Crystalline N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Salts

- Structure : Difluorocyclohexyl group linked to a benzimidazole core.

- Relevance : The 4,4-difluorocyclohexyl group improves crystallinity and solubility, as demonstrated in this patented pharmaceutical salt .

- Comparison : The target compound’s difluorocyclohexyl group may similarly enhance physicochemical properties, favoring formulation stability.

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-(3-Chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is a compound of significant interest in pharmaceutical research due to its potential biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 295.75 g/mol. Its structure includes a chloro-fluoro-substituted phenyl group and a difluorocyclohexyl moiety, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that regulate cellular responses.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, potentially by inhibiting pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of this compound against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through MTT assays.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 55 |

| 20 | 30 |

| 50 | 10 |

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was administered to mice with induced paw edema. The results demonstrated a reduction in paw swelling by approximately 40% compared to the control group after one week of treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-chloro-4-fluorophenylpropanoic acid derivatives with 4,4-difluorocyclohexylamine. Key steps include activating the carboxylic acid (e.g., via HOBt/EDCI coupling) and maintaining anhydrous conditions to prevent side reactions. Temperature control (0–25°C) and pH adjustments (neutral to slightly basic) improve yields. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- NMR (¹H/¹³C) to confirm substituent positions and absence of residual solvents.

- HRMS for exact mass verification.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination using SHELX programs .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Begin with in vitro assays:

- Kinase inhibition screening (e.g., ADP-Glo™ assays) due to structural similarity to kinase inhibitors .

- Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7).

- Receptor binding studies (e.g., fluorescence polarization for formyl peptide receptors, given analogs' immunomodulatory activity ).

Advanced Research Questions

Q. How can computational modeling predict the compound’s physicochemical properties and target interactions?

- Methodological Answer :

- logP calculation : Apply fragment-based methods with correction factors for halogenated aryl groups (+2.1 for Cl/F) and cyclohexyl difluoro motifs (−0.8). Use software like MarvinSuite or ACD/Labs, incorporating hydrogen-bonding effects .

- Docking studies : Use AutoDock Vina with homology models of targets (e.g., kinases) derived from PDB templates. Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in solubility data across experimental setups?

- Methodological Answer :

- Multi-solvent testing : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use shake-flask method with HPLC quantification.

- Thermodynamic analysis : Calculate Gibbs free energy of dissolution via van’t Hoff plots from temperature-dependent solubility data.

- Co-solvent systems : Evaluate PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric replacement : Substitute the cyclohexyl group with a 4,4-difluoropiperidine (improves metabolic resistance via fluorine’s electron-withdrawing effects) .

- Prodrug design : Introduce ester linkages at the propanamide backbone, hydrolyzable in target tissues.

- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS/MS to track metabolite formation .

Q. What crystallographic techniques address challenges in resolving its solid-state structure?

- Methodological Answer :

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance anomalous scattering for halogen atoms.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···F contacts) to explain packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.